molecular formula C25H22N4O4S B2798728 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 897613-95-5

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B2798728
CAS No.: 897613-95-5
M. Wt: 474.54
InChI Key: VHUIGGVZDKWPPY-UHFFFAOYSA-N
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Description

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Urea Derivative: Reacting 2-methoxyaniline with an isocyanate to form the urea derivative.

    Thiazole Ring Formation: Cyclization of the urea derivative with a thioamide to form the thiazole ring.

    Acetamide Formation: Coupling the thiazole derivative with 4-phenoxyphenylacetic acid under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, optimized reaction temperatures, and solvent systems.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving urea derivatives.

    Medicine: Potential use as a therapeutic agent due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The thiazole ring might also play a role in binding to specific molecular targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3-(2-hydroxyphenyl)ureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide
  • 2-(2-(3-(2-chlorophenyl)ureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group, for example, can affect the compound’s solubility and ability to interact with biological targets.

Properties

IUPAC Name

2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4S/c1-32-22-10-6-5-9-21(22)28-24(31)29-25-27-18(16-34-25)15-23(30)26-17-11-13-20(14-12-17)33-19-7-3-2-4-8-19/h2-14,16H,15H2,1H3,(H,26,30)(H2,27,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUIGGVZDKWPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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